(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid

Chiral resolution Peptide diastereoselectivity Optical purity

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid (CAS 270596-39-9) is a chiral, non-proteinogenic β-amino acid derivative classified as a Boc-protected β-homophenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the (S)-configured β-amino group and a meta-chloro substituent on the aromatic ring.

Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
CAS No. 270596-39-9
Cat. No. B112393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid
CAS270596-39-9
Molecular FormulaC15H20ClNO4
Molecular Weight313.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)CC(=O)O
InChIInChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
InChIKeyAPXVJJBVNYZEDD-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid (CAS 270596-39-9)


(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid (CAS 270596-39-9) is a chiral, non-proteinogenic β-amino acid derivative classified as a Boc-protected β-homophenylalanine [1]. It features a tert-butoxycarbonyl (Boc) protecting group on the (S)-configured β-amino group and a meta-chloro substituent on the aromatic ring [1]. The molecular formula is C₁₅H₂₀ClNO₄ with a molecular weight of 313.78 g/mol [1]. This compound is cataloged under PubChem CID 2761567 and MDL number MFCD01860999, serving as a key chiral building block in peptide synthesis, medicinal chemistry, and pharmaceutical intermediate production [1].

Why Generic Substitution Fails: Structural Determinants of Differentiation for (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid (CAS 270596-39-9)


In-class Boc-protected β-homophenylalanine derivatives cannot be freely interchanged because three orthogonal structural features—chirality, chlorine regioisomerism, and N-protecting group chemistry—control downstream reactivity, pharmacokinetic profiles of derived peptides, and synthetic route compatibility [1]. The (S)-enantiomer (CAS 270596-39-9) and the (R)-enantiomer (CAS 331763-56-5) exhibit opposite optical rotations ([α]D²⁵ = −13° vs. +13°) and can produce diastereomeric peptides with distinct biological activity . The 3-chloro positioning imposes a distinct Hammett electronic effect (σₘ = 0.37) compared to the 4-chloro isomer (σₚ = 0.23), influencing aromatic ring reactivity and molecular recognition [1][2]. Additionally, the Boc protecting group is acid-labile, rendering the compound suitable for Boc-solid-phase peptide synthesis (SPPS) but incompatible with Fmoc-SPPS conditions, in contrast to Fmoc-protected analogs [3].

Quantitative Differentiation Evidence: (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid (CAS 270596-39-9) vs. Analogs


Stereochemical Identity: Quantitative Chiroptical Differentiation of the (S)-Enantiomer (CAS 270596-39-9) vs. the (R)-Enantiomer (CAS 331763-56-5)

The (S)-enantiomer (CAS 270596-39-9) exhibits a specific optical rotation of [α]D²⁵ = −13 ± 2° (c = 1, EtOH), directly opposite to the (R)-enantiomer (CAS 331763-56-5), which rotates at [α]D²⁵ = +13 ± 2° under identical conditions . This quantitative inversion is critical because incorporation of the wrong enantiomer into a peptide sequence will yield a diastereomer with potentially divergent receptor binding, metabolic stability, and pharmacological activity [1].

Chiral resolution Peptide diastereoselectivity Optical purity

Chlorine Regioisomerism: Hammett Electronic Effect—3-Cl (Meta) vs. 4-Cl (Para) vs. 2-Cl (Ortho)

The 3-chloro (meta) substituent of CAS 270596-39-9 exerts a Hammett σₘ constant of 0.37, compared to σₚ = 0.23 for the 4-chloro (para) isomer (CAS 270596-42-4) and σₒ = 0.67 for the 2-chloro (ortho) isomer (CAS 218608-95-8) [1][2]. This means the meta-chloro group withdraws electron density 1.6-fold more effectively than para-chloro but avoids the pronounced steric hindrance of ortho substitution. In peptide-based drug design, this electronic difference modulates the pKa of the adjacent carboxylic acid, aromatic ring reactivity toward electrophilic substitution, and the strength of potential halogen-bonding interactions with biological targets [1].

Structure-activity relationships Aromatic substitution Electronic effects

β-Amino Acid Backbone: Resistance to Proteolytic Degradation Relative to α-Amino Acid Analogs

The β-amino acid backbone of CAS 270596-39-9 (β-homophenylalanine scaffold) confers inherent resistance to proteolytic degradation. In a classic renin inhibitor study, Boc-β-homophenylalanine-containing peptides were compared to the Boc-Phe (α-amino acid) analog: the Boc-Phe analogue was nearly completely degraded after 1 hour of chymotrypsin exposure, whereas the cyclized β-amino acid-containing analogs remained intact [1]. This class-level property extends to the 3-chloro-β-homophenylalanine scaffold: the β-amino acid backbone positions the carbonyl group one methylene unit farther from the α-carbon than in an α-amino acid, rendering the amide bond sterically mismatched for the active sites of common serine and cysteine proteases [2].

Metabolic stability Peptidomimetics Protease resistance

N-Protecting Group Orthogonality: Boc (CAS 270596-39-9) vs. Fmoc (CAS 270596-40-2) in Solid-Phase Peptide Synthesis (SPPS)

Boc-(S)-3-amino-4-(3-chlorophenyl)butyric acid (CAS 270596-39-9) employs the acid-labile tert-butoxycarbonyl (Boc) group, whereas Fmoc-(S)-3-amino-4-(3-chlorophenyl)butyric acid (CAS 270596-40-2) employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. In Boc-SPPS, deprotection is achieved with trifluoroacetic acid (TFA, typically 20–50% v/v), while Fmoc-SPPS uses piperidine (20% v/v in DMF). The Boc strategy is mandatory for peptides requiring acid-stable side-chain protection or when synthesizing acid-labile peptide sequences that would be degraded under Fmoc cleavage conditions [1]. The Fmoc strategy, now dominant, avoids the use of highly toxic hydrofluoric acid (HF) required for final resin cleavage in traditional Boc-SPPS, but Boc amino acids remain essential for specific synthetic challenges, including fragment condensation and the synthesis of certain cyclic peptides .

Peptide synthesis Protecting group strategy SPPS compatibility

Commercial Purity and Physical Specification: CAS 270596-39-9 Benchmark vs. Supplier Alternatives

CAS 270596-39-9 is commercially available at ≥ 98% purity (HPLC) with defined physical specifications: melting point 150–156 °C, appearance as a white powder, and long-term storage at 0–8 °C . The (R)-enantiomer (CAS 331763-56-5) bears comparable purity specifications (≥ 98% or 99%) . The 4-chloro regioisomer (CAS 270596-42-4) is available at ≥ 97% purity with comparable physical properties . The unprotected (S)-free amine (CAS 270596-38-8) is available as the hydrochloride salt at ≥ 98% purity but exhibits a markedly different optical rotation ([α]D²⁵ = −21°) and requires different storage conditions . These consistent commercial specifications across the Boc-protected series indicate a mature supply chain suitable for pharmaceutical R&D procurement.

Quality control Procurement specifications Analytical chemistry

Patent Landscape and Intellectual Property Relevance of the 3-Chloro-β-Homophenylalanine Scaffold

CAS 270596-39-9 is associated with 9 patent families indexed in PubChem, reflecting its role as an intermediate in patented pharmaceutical compositions and synthetic methodologies [1]. The β-homophenylalanine scaffold, particularly with a 3-chloro substitution, appears in patent literature related to dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., sitagliptin analogs), renin inhibitors, and various protease inhibitor programs [2][3]. The unsubstituted Boc-L-β-homophenylalanine (CAS 101555-61-7) and the D-enantiomer (CAS 331763-56-5) have distinct patent profiles, indicating that the specific combination of (S)-stereochemistry and 3-chloro substitution is a deliberate feature in intellectual property strategies rather than a trivial variation [1][4].

Patent intelligence Drug discovery β-amino acid scaffold

Optimal Research and Industrial Application Scenarios for (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid (CAS 270596-39-9)


Synthesis of Diastereomerically Pure DPP-4 Inhibitor Peptidomimetics (Sitagliptin Analog Programs)

CAS 270596-39-9 serves as the (S)-β-homophenylalanine building block for constructing DPP-4 inhibitor peptidomimetics. Fused β-homophenylalanine derivatives have demonstrated DPP-4 inhibitory activity with IC₅₀ values as low as 0.87–10.8 nM, rivaling or exceeding sitagliptin's potency [1][2]. The defined (S)-stereochemistry at the β-carbon is critical because diastereomeric mixtures would compromise the inhibitor's binding mode to the DPP-4 active site. Procurement of the (S)-enantiomer with verified optical rotation ensures stereochemical fidelity in lead optimization campaigns targeting type 2 diabetes [2].

Protease-Resistant Peptide and Peptidomimetic Design for Renin and Aspartic Protease Targets

The β-amino acid backbone of CAS 270596-39-9 confers resistance to chymotrypsin and other serine protease degradation, as demonstrated by Mitchell et al. (1992), where Boc-β-homophenylalanine-containing renin inhibitors remained intact while Boc-Phe analogs were degraded within 1 hour [3]. Incorporating this building block at the P3-P4 position of aspartic protease inhibitors (e.g., renin, HIV-1 protease) enhances metabolic stability while maintaining nanomolar potency (renin inhibitor IC₅₀ = 8.9 nM achieved with related β-amino acid scaffolds) [3].

Boc-SPPS Peptide Synthesis Requiring Acid-Labile Protection Orthogonal to Fmoc Chemistry

In peptide sequences requiring orthogonal protection strategies—such as fragment condensation, synthesis of cyclic peptides, or preparation of acid-labile peptide sequences—CAS 270596-39-9 is the correct choice when the Boc/Benzyl protection scheme is mandated. The acid-labile Boc group enables selective N-terminal deprotection with TFA (20–50% v/v, 30 min) while leaving Fmoc-protected side chains intact in hybrid Boc-Fmoc strategies [4]. This orthogonal compatibility cannot be replicated using the corresponding Fmoc-protected building block (CAS 270596-40-2) [4].

Structure-Activity Relationship (SAR) Studies Examining Halogen Position Effects on Target Binding

The 3-chloro substitution of CAS 270596-39-9 (σₘ = 0.37) provides an electronic profile intermediate between the more electron-withdrawing 2-chloro isomer (σₒ = 0.67) and the less electron-withdrawing 4-chloro isomer (σₚ = 0.23), without the steric congestion of ortho substitution [5]. This makes CAS 270596-39-9 the preferred scaffold for systematic SAR campaigns where the electronic contribution of the halogen substituent must be isolated from steric effects, enabling rational optimization of halogen-bonding interactions with protein targets [5].

Quote Request

Request a Quote for (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.